(3-Methylpiperidin-1-yl)-pyridin-3-ylmethanone
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Overview
Description
(3-Methylpiperidin-1-yl)-pyridin-3-ylmethanone is a compound that features both piperidine and pyridine rings in its structure. These heterocyclic structures are significant in organic chemistry and pharmaceutical applications due to their diverse biological activities . The presence of these rings often enhances the compound’s ability to interact with various biological targets, making it a valuable molecule in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpiperidin-1-yl)-pyridin-3-ylmethanone typically involves multiple steps starting from readily available precursors. One efficient method involves the alkylation of lithiated intermediates followed by reduction and rearrangement reactions After deprotection and amide formation, the final product is obtained .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic route to increase yield and reduce reaction time. The use of efficient catalysts and reaction conditions, such as high-pressure hydrogenation and catalytic cyclization, can significantly enhance the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Methylpiperidin-1-yl)-pyridin-3-ylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, often making it more reactive.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(3-Methylpiperidin-1-yl)-pyridin-3-ylmethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying cellular processes and signaling pathways.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3-Methylpiperidin-1-yl)-pyridin-3-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in pain perception or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
(3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl](2-methylpyridin-3-yl)methanone: This compound also features piperidine and pyridine rings and has similar synthetic routes.
1-(4-Fluorobenzyl)piperidin-4-yl](4-fluorophenyl)methanol: Another piperidine derivative with significant biological activity.
Uniqueness
(3-Methylpiperidin-1-yl)-pyridin-3-ylmethanone is unique due to its specific structural arrangement, which allows for distinct interactions with biological targets. This uniqueness makes it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
(3-methylpiperidin-1-yl)-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10-4-3-7-14(9-10)12(15)11-5-2-6-13-8-11/h2,5-6,8,10H,3-4,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOZTYKIYQLPEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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